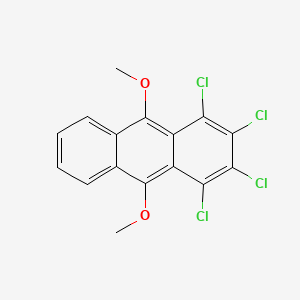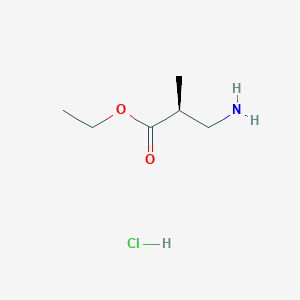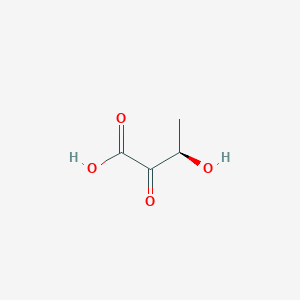
(R)-3-Hydroxy-2-oxobutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxy-2-oxobutanoic acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-oxobutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-oxo-2-butenoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to maintain the integrity of the chiral center.
Industrial Production Methods
In industrial settings, the production of ®-3-Hydroxy-2-oxobutanoic acid can be scaled up using biocatalytic processes. Enzymes such as dehydrogenases are employed to catalyze the reduction of keto acids to hydroxy acids with high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxy-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 3-oxo-2-butanoic acid.
Reduction: The keto group can be reduced to form 3-hydroxy-2-butanoic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3-oxo-2-butanoic acid
Reduction: 3-hydroxy-2-butanoic acid
Substitution: Various halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
®-3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxy-2-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other metabolites. The molecular targets include various enzymes involved in amino acid biosynthesis, and the pathways affected are primarily those related to energy production and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-oxopentanoic acid
- 3-Hydroxy-2-oxobutanoic acid (S-enantiomer)
- 3-Hydroxy-2-oxopropanoic acid
Uniqueness
®-3-Hydroxy-2-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Compared to its S-enantiomer, the R-enantiomer may exhibit different reactivity and interaction with enzymes, leading to varied biological effects. Its role in specific metabolic pathways also sets it apart from other similar compounds.
Propiedades
Número CAS |
68862-42-0 |
|---|---|
Fórmula molecular |
C4H6O4 |
Peso molecular |
118.09 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)/t2-/m1/s1 |
Clave InChI |
QWZIITCYKKSZGN-UWTATZPHSA-N |
SMILES isomérico |
C[C@H](C(=O)C(=O)O)O |
SMILES canónico |
CC(C(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
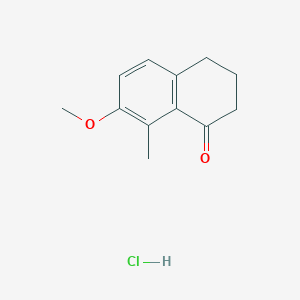
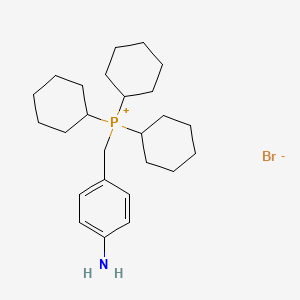
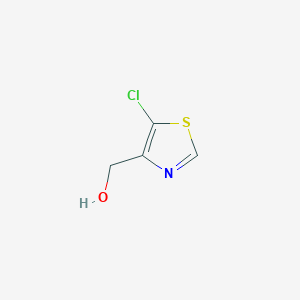

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)


